Thioacetic acid S-azetidin-3-YL ester

Description

BenchChem offers high-quality Thioacetic acid S-azetidin-3-YL ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thioacetic acid S-azetidin-3-YL ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

S-(azetidin-3-yl) ethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c1-4(7)8-5-2-6-3-5/h5-6H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDPQMLGLORYHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Thioacetic acid S-azetidin-3-YL ester

This technical guide provides a comprehensive overview of the synthesis and characterization of Thioacetic acid S-azetidin-3-YL ester, a valuable building block for researchers, scientists, and professionals in drug development. The azetidine ring is a key structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates.[1][2] This guide offers a detailed, field-proven perspective on the practical synthesis and rigorous analytical validation of this important thioester derivative.

Introduction: The Strategic Importance of the Azetidine Scaffold

Azetidines, as strained four-membered nitrogen-containing heterocycles, have emerged as crucial components in modern drug discovery. Their unique conformational constraints and sp³-rich character make them attractive bioisosteres for larger, more lipophilic saturated amines like piperidines.[2] The incorporation of an azetidine moiety can significantly enhance a molecule's pharmacokinetic profile.[1] Thioacetic acid S-azetidin-3-YL ester serves as a versatile intermediate, enabling the introduction of the azetidin-3-ylthiol core into more complex molecules through various synthetic transformations.

This guide will focus on a robust and widely applicable synthetic strategy starting from commercially available N-Boc-azetidin-3-ol. The rationale behind the chosen two-step sequence is its reliability, scalability, and the use of well-understood, high-yielding reactions.

Proposed Synthetic Pathway

The synthesis of Thioacetic acid S-azetidin-3-YL ester can be efficiently achieved via a two-step process from N-Boc-azetidin-3-ol. This pathway involves the activation of the hydroxyl group as a mesylate, followed by nucleophilic substitution with potassium thioacetate.

Caption: Proposed two-step synthesis of Thioacetic acid S-azetidin-3-YL ester.

This approach is favored over a one-step Mitsunobu reaction for its cost-effectiveness and the easier removal of byproducts, which can be challenging with triphenylphosphine oxide generated in the Mitsunobu reaction.[3]

Experimental Protocols

Synthesis of tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate

Rationale: The hydroxyl group of an alcohol is a poor leaving group. Its conversion to a mesylate provides an excellent leaving group for the subsequent SN2 reaction. Triethylamine (TEA) is used as a base to quench the HCl generated during the reaction.

Protocol:

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

Synthesis of S-(1-(tert-butoxycarbonyl)azetidin-3-yl) ethanethioate

Rationale: Potassium thioacetate is a potent sulfur nucleophile that readily displaces the mesylate in an SN2 fashion.[4] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction.

Protocol:

-

To a solution of the crude tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate (1.0 eq) in DMF (0.3 M), add potassium thioacetate (1.5 eq).

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with water (2x) and then brine to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-Boc protected thioester.

Deprotection to Yield Thioacetic acid S-azetidin-3-YL ester hydrochloride

Rationale: The Boc protecting group is acid-labile and can be cleanly removed using a strong acid like HCl. The final product is typically isolated as a more stable hydrochloride salt.

Protocol:

-

Dissolve the purified S-(1-(tert-butoxycarbonyl)azetidin-3-yl) ethanethioate (1.0 eq) in a minimal amount of DCM at 0 °C.

-

Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final product.

Characterization Workflow

Rigorous characterization is essential to confirm the structure and purity of the synthesized Thioacetic acid S-azetidin-3-YL ester.

Caption: A typical workflow for the characterization of the final product.

Predicted Analytical Data

The following table summarizes the expected analytical data for the final product, Thioacetic acid S-azetidin-3-YL ester (as the free base for prediction purposes).

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~4.0-4.2 (m, 1H, CH-S), ~3.6-3.8 (m, 2H, azetidine CH₂), ~3.0-3.2 (m, 2H, azetidine CH₂), 2.35 (s, 3H, COCH₃), ~2.0-2.5 (br s, 1H, NH). Chemical shifts for azetidine protons are estimations based on similar structures.[5][6] |

| ¹³C NMR | δ (ppm): ~195 (C=O), ~55 (azetidine CH₂), ~35 (CH-S). The carbonyl carbon of a thioester is typically downfield. |

| Mass Spec (ESI+) | Expected [M+H]⁺: 146.0532. The molecular weight of the free base (C₅H₉NOS) is 145.20. |

| HPLC Purity | >95% (typical for pharmaceutical intermediates). |

Detailed Characterization Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in D₂O or DMSO-d₆.

-

¹H NMR: Acquire a standard proton spectrum to confirm the presence of all expected proton signals and their multiplicities.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

-

-

Mass Spectrometry (MS):

-

LC-MS: Use a C18 column with a water/acetonitrile gradient (containing 0.1% formic acid) coupled to an electrospray ionization (ESI) source to confirm the molecular weight of the product.

-

High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to confirm the elemental composition.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Method: Employ a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a TFA or formic acid modifier).

-

Detection: Use UV detection at an appropriate wavelength (e.g., 210 nm) to determine the purity of the final product.

-

Safety and Handling

-

Thioacetic acid is corrosive, flammable, and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][7]

-

Methanesulfonyl chloride is highly corrosive and a lachrymator. It should also be handled with extreme care in a fume hood.

-

Potassium thioacetate is a solid and should be handled with standard laboratory precautions.

-

The final product, Thioacetic acid S-azetidin-3-YL ester , should be treated as a potentially hazardous chemical. All manipulations should be performed with appropriate PPE.

Conclusion

This guide outlines a robust and reliable pathway for the synthesis of Thioacetic acid S-azetidin-3-YL ester, a key building block in medicinal chemistry. By following the detailed protocols for synthesis and applying the rigorous characterization workflow described, researchers can confidently produce and validate this important compound for its use in drug discovery and development programs. The principles and techniques discussed herein are grounded in established organic chemistry and are designed to be both practical and scalable.

References

- Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances.

- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.

-

Organic Synthesis. Mitsunobu reaction. Available from: [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

-

ResearchGate. 13C-nmr Chemical Shifts of 1, 2, and 3. Available from: [Link]

-

PubChem. Thioacetic acid. Available from: [Link]

- Kelleher, F., & ó Proinsias, K. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids.

-

Semiotic AI. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Available from: [Link]

-

SciSpace. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. Available from: [Link]

-

MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

-

Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile. Available from: [Link]

-

PubChem. Thioacetic acid azide. Available from: [Link]

-

Wikipedia. Thioacetic acid. Available from: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

PubChem. Ethanethioic acid, S-(1-methylpropyl) ester. Available from: [Link]

-

NIST. Ethanethioic acid, S-(1-methylethyl) ester. Available from: [Link]

-

ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Ethanethioamide [webbook.nist.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Thioacetic acid - Wikipedia [en.wikipedia.org]

- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(AZETIDIN-3-YL)MORPHOLINE HYDROCHLORIDE(223381-71-3) 1H NMR [m.chemicalbook.com]

- 7. Thioacetic acid | C2H4OS | CID 10484 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Thioacetic acid S-azetidin-3-YL ester" CAS number 886615-18-5 properties

CAS Number: 886615-18-5

Prepared by: Gemini, Senior Application Scientist

Introduction

Thioacetic acid S-azetidin-3-YL ester, designated by CAS number 886615-18-5, is a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. This compound incorporates two key reactive moieties: a strained four-membered azetidine ring and a hydrolyzable thioester group. The unique structural features of this molecule suggest its potential as a versatile building block in the synthesis of novel therapeutic agents. The azetidine scaffold is increasingly recognized for its ability to impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and three-dimensional complexity.[1] The thioester, in turn, can serve as a precursor to a free thiol, a functional group critical in various biological processes and a key component in the mechanism of action of several established drugs. This guide provides a comprehensive overview of the known and inferred properties of Thioacetic acid S-azetidin-3-YL ester, along with practical insights into its handling, reactivity, and potential applications.

Chemical and Physical Properties

While specific, experimentally determined data for Thioacetic acid S-azetidin-3-YL ester is not extensively available in the public domain, its properties can be reasonably inferred from the well-characterized chemistries of its constituent functional groups: thioacetic acid and the azetidine heterocycle.

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₅H₉NOS | Based on structural components. |

| Molecular Weight | 131.20 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to pale yellow liquid | Thioacetic acid is a yellow liquid.[2][3] The azetidine portion is unlikely to impart significant color. |

| Odor | Strong, unpleasant | Characteristic of thiol-containing compounds and thioesters.[2][3] |

| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, EtOAc, THF, MeOH). Limited solubility in water with slow decomposition.[4] | Based on the general solubility of small organic esters and amines. |

| Stability | Store under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). Sensitive to moisture, strong acids, and strong bases. | Thioesters can be susceptible to hydrolysis. The strained azetidine ring can be opened under acidic or strongly nucleophilic conditions.[5] |

Reactivity and Mechanistic Considerations

The reactivity of Thioacetic acid S-azetidin-3-YL ester is dominated by the electrophilic nature of the thioester carbonyl carbon and the strain-driven ring-opening potential of the azetidine ring.

Thioester Reactivity

The thioester linkage is a key functional handle. Thioesters are more reactive towards nucleophiles than their oxygen-ester counterparts due to the better leaving group ability of the thiolate anion.

-

Hydrolysis: The thioester can be hydrolyzed under either acidic or basic conditions to yield thioacetic acid and azetidin-3-ol. This reaction is typically irreversible.

-

Aminolysis: Reaction with primary or secondary amines will lead to the formation of amides and the release of azetidin-3-thiol.

-

Thiol-Thioester Exchange: In the presence of other thiols, a thiol-thioester exchange reaction can occur, leading to the formation of a new thioester and azetidin-3-thiol.

Azetidine Ring Reactivity

The four-membered azetidine ring possesses significant ring strain, making it susceptible to nucleophilic ring-opening reactions.[6][7] These reactions are often regioselective and can be influenced by the nature of the nucleophile and the presence of activating groups on the azetidine nitrogen.[5]

-

Nucleophilic Ring Opening: Strong nucleophiles can attack one of the ring carbons, leading to cleavage of a C-N bond. This reactivity can be enhanced by protonation or Lewis acid activation of the azetidine nitrogen.[5] The regioselectivity of the attack will be influenced by steric and electronic factors.[5]

The interplay of these two reactive centers allows for a variety of synthetic transformations, making this molecule a potentially valuable intermediate.

Experimental Protocols

The following protocols are representative examples of how Thioacetic acid S-azetidin-3-YL ester might be synthesized and utilized. These are general procedures and may require optimization for specific applications.

Protocol 1: Synthesis of Thioacetic acid S-azetidin-3-YL ester (Illustrative)

This protocol describes a potential synthetic route based on the reaction of a protected azetidin-3-ol with thioacetic acid under Mitsunobu conditions.

Materials:

-

N-Boc-azetidin-3-ol

-

Thioacetic acid[2]

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of N-Boc-azetidin-3-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add thioacetic acid (1.2 eq).

-

Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the N-Boc protected thioester.

-

Deprotection of the Boc group can be achieved using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the title compound.

Causality: The Mitsunobu reaction allows for the conversion of the secondary alcohol on the azetidine ring to the thioester with inversion of stereochemistry. The Boc protecting group is used to prevent side reactions with the azetidine nitrogen.

Protocol 2: Nucleophilic Ring Opening of the Azetidine Moiety (Illustrative)

This protocol provides a general method for the ring-opening of the azetidine in Thioacetic acid S-azetidin-3-YL ester with a generic nucleophile.

Materials:

-

Thioacetic acid S-azetidin-3-YL ester

-

Nucleophile (e.g., a primary amine, thiol, or other suitable nucleophile)

-

Appropriate solvent (e.g., acetonitrile, DMF, or THF)

-

Lewis acid (optional, e.g., zinc chloride, magnesium bromide)

Procedure:

-

Dissolve Thioacetic acid S-azetidin-3-YL ester (1.0 eq) in the chosen solvent under a nitrogen atmosphere.

-

If a Lewis acid is used, add it to the solution and stir for 15-30 minutes at room temperature.

-

Add the nucleophile (1.1 - 2.0 eq) to the reaction mixture.

-

Heat the reaction mixture if necessary and monitor its progress by TLC or LC-MS.

-

Upon completion, perform an appropriate aqueous workup to remove the Lewis acid and any excess nucleophile.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.

-

Purify the product by column chromatography, recrystallization, or distillation as appropriate.

Self-Validation: The success of the reaction can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the disappearance of the characteristic azetidine ring signals and the appearance of new signals corresponding to the ring-opened product.

Analytical Methods

A combination of chromatographic and spectroscopic techniques can be employed for the characterization and purity assessment of Thioacetic acid S-azetidin-3-YL ester.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable technique for analyzing volatile compounds. The mass spectrum will provide information about the molecular weight and fragmentation pattern, confirming the structure of the analyte.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection would likely be effective.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the azetidine ring protons and the methyl group of the thioacetyl moiety.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic C=O stretching vibration for the thioester at a lower frequency than a typical ester carbonyl.

Safety and Handling

-

Toxicity and Irritation: Thioacetic acid is toxic if swallowed and causes severe skin burns and eye damage.[9][10][11] It is also a lachrymator.[10] Assume the target compound has similar hazardous properties.

-

Flammability: Thioacetic acid is a highly flammable liquid and vapor.[9][12][13] Handle with care away from ignition sources.

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][12]

Applications in Drug Discovery and Development

The unique combination of a strained azetidine ring and a reactive thioester makes Thioacetic acid S-azetidin-3-YL ester a compelling building block for medicinal chemistry programs.

-

Introduction of the Azetidine Scaffold: The azetidine motif can be incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties. Azetidines are known to improve metabolic stability, aqueous solubility, and cell permeability, and can act as rigid linkers to orient functional groups for optimal target binding.[1]

-

Thiol Prodrugs: The thioester can function as a prodrug moiety, releasing a free thiol upon hydrolysis. This is a common strategy in drug design to improve the delivery and stability of thiol-containing drugs.

-

Covalent Inhibitors: The released thiol can act as a nucleophile to form covalent bonds with specific targets, a mechanism employed by a number of approved drugs.

-

Click Chemistry and Bioconjugation: The azetidine or the thiol can be further functionalized to participate in various bioconjugation reactions.

Visualizations

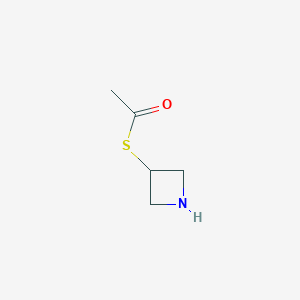

Caption: Chemical structure of Thioacetic acid S-azetidin-3-YL ester.

Caption: Key reaction pathways of Thioacetic acid S-azetidin-3-YL ester.

Conclusion

Thioacetic acid S-azetidin-3-YL ester is a molecule with significant synthetic potential, primarily due to the orthogonal reactivity of its thioester and azetidine functionalities. While detailed experimental data for this specific compound is limited, a thorough understanding of the fundamental chemistry of its constituent parts allows for a predictive framework for its properties, reactivity, and handling. This guide serves as a foundational resource for researchers looking to explore the utility of this promising building block in the design and synthesis of novel molecules with potential therapeutic applications. As with any new chemical entity, careful experimental validation of its properties and reactivity is paramount.

References

-

Loba Chemie. (2015, April 9). THIOACETIC ACID FOR SYNTHESIS MSDS. [Link]

-

ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Thioacetic Acid, 96% (GC). [Link]

-

ResearchGate. (n.d.). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. [Link]

-

ACS Publications. (2025, August 25). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. [Link]

-

RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. [Link]

-

Axios Research. (n.d.). Tebipenem-d4. [Link]

-

MOLBASE. (n.d.). thioacetic acid S-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl) ester. [Link]

-

Wikipedia. (n.d.). Thioacetic acid. [Link]

-

Beilstein Journals. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]

-

Axios Research. (n.d.). 4,5-dihydrothiazole-2-thiol - CAS - 96-53-7. [Link]

-

PMC. (n.d.). A way to thioacetate esters compatible with non-oxidative prebiotic conditions. [Link]

-

PubChem. (n.d.). Thioacetic acid | C2H4OS | CID 10484. [Link]

-

Studia Universitatis Babes-Bolyai Chemia. (n.d.). SYNTHESIS OF (AMINOIMINOMETHYL)THIOACETIC ACID AND SOME OF ITS ESTERS. [Link]

-

PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

PubChem. (n.d.). Thioacetic acid azide | C2H3N3S | CID 126507251. [Link]

-

MDPI. (2025, August 6). The Reaction of Thio Acids with Azides: A New Mechanism and New Synthetic Applications. [Link]

-

Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]

-

Science of Synthesis. (n.d.). Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. [Link]

-

ResearchGate. (2014, March 14). How can you detect methyl thioacetate and acetic acid in water?. [Link]

-

PubMed. (n.d.). The reaction of thio acids with azides: a new mechanism and new synthetic applications. [Link]

-

PubMed. (n.d.). Synthesis, antitumour activities and molecular docking of thiocarboxylic acid ester-based NSAID scaffolds: COX-2 inhibition and mechanistic studies. [Link]

-

MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]

-

CDC. (1984, January 31). acetic acid 1603 | niosh. [Link]

-

Axios Research. (n.d.). Tebipenem Pivoxil Impurity 20 DiHCl. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thioacetic acid - Wikipedia [en.wikipedia.org]

- 3. Thioacetic acid | C2H4OS | CID 10484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thioacetic acid for synthesis 507-09-5 [sigmaaldrich.com]

- 5. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]

- 6. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. lobachemie.com [lobachemie.com]

- 10. fishersci.com [fishersci.com]

- 11. Thioacetic acid: storage conditions and safety precautions-Thioacetic_Potassium_Thioacetate_Wuxue Rongtai Pharmaceutical [en.wxrtyy.com.cn]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to Thioacetic Acid S-azetidin-3-YL Ester: A Novel Covalent Chemical Probe for Exploring the Functional Proteome

This guide provides an in-depth exploration of Thioacetic acid S-azetidin-3-YL ester, a promising chemical probe for the investigation of protein function and the discovery of novel therapeutic targets. By dissecting its molecular architecture and proposing a detailed mechanism of action, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage this tool in their experimental workflows.

Introduction: Unveiling a Bifunctional Probe Architecture

The quest for selective and potent chemical probes is a cornerstone of modern chemical biology and drug discovery. These molecular tools are instrumental in elucidating the complex tapestry of cellular signaling and identifying proteins that drive disease. Thioacetic acid S-azetidin-3-YL ester emerges as a compelling candidate in this arena, distinguished by a bifunctional design that marries a reactive thioester warhead with a structurally significant azetidine scaffold.

The thioester group, an analogue of an ester where a sulfur atom replaces the linking oxygen, is a well-established reactive moiety in biological systems. Its inherent electrophilicity makes it susceptible to nucleophilic attack, a property that can be harnessed for the covalent modification of proteins.[1][2] This covalent and often irreversible interaction can trap and identify target proteins, providing a snapshot of their functional state.

Complementing the reactive thioester is the azetidine ring, a four-membered nitrogen-containing heterocycle. In medicinal chemistry, the incorporation of an azetidine moiety is a strategic choice to enhance key molecular properties.[3] Its strained ring system and three-dimensional character can impart improved metabolic stability, solubility, and, crucially, refined receptor selectivity.[3][4] In the context of a chemical probe, the azetidine scaffold of Thioacetic acid S-azetidin-3-YL ester is poised to play a critical role in mediating non-covalent interactions that guide the probe to its designated protein targets.

This guide will delve into the hypothesized mechanism of action of Thioacetic acid S-azetidin-3-YL ester, framing it as a covalent probe for activity-based protein profiling (ABPP). We will further provide detailed experimental protocols for its application in target identification and validation, thereby offering a comprehensive roadmap for its use in the laboratory.

A Proposed Mechanism of Covalent Target Engagement

We hypothesize that Thioacetic acid S-azetidin-3-YL ester functions as a covalent chemical probe through a two-step mechanism, characteristic of many successful covalent inhibitors and probes.[5] This process involves an initial, reversible binding event, followed by an irreversible covalent modification of the target protein.

Step 1: Reversible Target Recognition and Binding

The initial interaction between the probe and its target protein is driven by non-covalent forces. The azetidine ring, with its distinct stereochemistry and potential for hydrogen bonding via the nitrogen atom, likely plays a pivotal role in this recognition phase. This scaffold, along with the overall topography of the probe, is expected to fit into a specific binding pocket on the target protein, orienting the reactive thioester group in proximity to a nucleophilic amino acid residue. The selectivity of the probe for its target is largely determined by the complementarity of these non-covalent interactions.

Step 2: Irreversible Covalent Modification

Once the probe is optimally positioned within the protein's binding site, the electrophilic thioester carbonyl carbon becomes susceptible to nucleophilic attack by a nearby amino acid side chain. While several nucleophilic residues could potentially react, cysteine is a common target for covalent probes due to the high nucleophilicity of its thiol group at physiological pH.[5] Other potential nucleophiles include lysine, serine, and threonine.

The reaction proceeds via a nucleophilic acyl substitution, where the amino acid residue attacks the thioester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, displacing the azetidin-3-ylthiol as a leaving group and forming a stable covalent bond between the acetyl group of the probe and the protein. This covalent modification effectively "tags" the protein, allowing for its subsequent detection and identification.

Figure 1: A two-step model of covalent target engagement by Thioacetic acid S-azetidin-3-YL ester.

Application in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes covalent probes to assess the functional state of enzymes within a complex biological sample.[6][7][8] Thioacetic acid S-azetidin-3-YL ester is an ideal candidate for development into an activity-based probe (ABP).

To be employed in an ABPP workflow, the core structure of Thioacetic acid S-azetidin-3-YL ester would need to be appended with a reporter tag, such as a fluorophore (e.g., rhodamine or BODIPY) for visualization or biotin for enrichment and subsequent identification by mass spectrometry.[6] This modification creates a complete ABP.

The general workflow for an ABPP experiment using a tagged Thioacetic acid S-azetidin-3-YL ester probe would be as follows:

-

Probe Incubation: The tagged probe is incubated with a complex proteome, such as a cell lysate or even live cells.

-

Covalent Labeling: The probe selectively reacts with its active protein targets.

-

Target Identification/Visualization:

-

Fluorescent Tag: Labeled proteins can be visualized by in-gel fluorescence scanning after separation by SDS-PAGE.

-

Biotin Tag: Biotinylated proteins are enriched using streptavidin beads, digested into peptides, and identified by liquid chromatography-mass spectrometry (LC-MS/MS).

-

-

Competitive Profiling: To confirm target engagement and assess selectivity, a competition experiment is often performed. The proteome is pre-incubated with an excess of the untagged Thioacetic acid S-azetidin-3-YL ester before adding the tagged probe. A reduction in the signal from the tagged probe for a particular protein indicates specific binding.

Figure 2: A generalized workflow for activity-based protein profiling (ABPP) using a tagged probe.

Experimental Protocols

The following protocols provide a framework for the synthesis and application of a biotin-tagged Thioacetic acid S-azetidin-3-YL ester probe for target identification.

Synthesis of a Biotinylated Probe

A common strategy for creating a biotinylated probe is to introduce a linker with a terminal amine on the azetidine ring, which can then be coupled to an activated biotin derivative.

-

Functionalization of the Azetidine Ring: The secondary amine of the azetidine ring of a suitable precursor can be functionalized with a linker containing a protected amine (e.g., Boc-protected amino-PEG linker) via reductive amination or nucleophilic substitution.

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid).

-

Biotinylation: The resulting free amine is reacted with an NHS-ester of biotin (e.g., EZ-Link NHS-LC-Biotin) in a suitable buffer (e.g., PBS, pH 7.4) to yield the final biotinylated probe.[9]

-

Purification: The final product is purified by reverse-phase HPLC.

In Vitro Validation of Target Engagement

-

Protein Incubation: Incubate a purified candidate protein with varying concentrations of the biotinylated probe in a suitable buffer (e.g., PBS) for 1 hour at 37°C.

-

SDS-PAGE and Western Blot: Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose membrane.

-

Detection: Probe the membrane with streptavidin-HRP conjugate followed by a chemiluminescent substrate to detect biotinylated proteins. The intensity of the band corresponding to the protein of interest should increase with higher probe concentrations.

Cell-Based Labeling and Target Identification

-

Cell Culture and Lysis: Culture cells of interest to ~80% confluency. Harvest the cells and prepare a cell lysate by sonication or dounce homogenization in a lysis buffer (e.g., PBS with protease inhibitors).

-

Proteome Labeling: Treat the cell lysate (1 mg/mL total protein) with the biotinylated probe (e.g., 10 µM final concentration) for 1 hour at 37°C.

-

Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the labeled lysate and incubate for 1 hour at 4°C with gentle rotation to capture biotinylated proteins.

-

Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.

-

On-Bead Digestion: Resuspend the beads in a digestion buffer containing a denaturant (e.g., urea) and a reducing agent (e.g., DTT). Alkylate with iodoacetamide and then digest the proteins overnight with trypsin.

-

LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides and analyze by LC-MS/MS.

-

Data Analysis: Search the resulting mass spectra against a protein database to identify the enriched proteins.

Data Presentation and Interpretation

Quantitative data from proteomic experiments should be presented in a clear and structured format. The following table is an example of how to summarize potential protein targets identified in an ABPP experiment.

| Protein ID | Gene Name | Protein Name | Spectral Counts (Probe) | Spectral Counts (Control) | Fold Change |

| P12345 | TGT1 | Target Protein 1 | 150 | 5 | 30.0 |

| Q67890 | TGT2 | Target Protein 2 | 125 | 8 | 15.6 |

| ... | ... | ... | ... | ... | ... |

Interpretation: Proteins with a high fold change in spectral counts between the probe-treated and control samples are considered high-confidence targets of the chemical probe. These candidates should be further validated using orthogonal methods, such as western blotting with specific antibodies or by assessing the functional consequences of probe binding in cellular assays.

Conclusion

Thioacetic acid S-azetidin-3-YL ester represents a promising new scaffold for the development of covalent chemical probes. Its unique combination of a reactive thioester warhead and a selectivity-enhancing azetidine ring makes it a valuable tool for the exploration of the functional proteome. The methodologies outlined in this guide, particularly within the framework of activity-based protein profiling, provide a clear path for researchers to harness the potential of this probe for target identification and validation. As our understanding of the proteome continues to expand, the development and application of novel chemical probes like Thioacetic acid S-azetidin-3-YL ester will be paramount in translating fundamental biological discoveries into next-generation therapeutics.

References

- Benchchem. Application Notes: Azetidine Derivatives as Chemical Probes for Mycolic Acid Biosynthesis.

- Heal, W. P., et al. (2011).

- ResearchGate. (2020). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores.

- National Institutes of Health. (n.d.). Development of an activity-based probe for acyl-protein thioesterases. PubMed.

- National Institutes of Health. (n.d.). Covalent Tethering of Fragments For Covalent Probe Discovery. PMC.

- National Institutes of Health. (n.d.). Azetidinyl Malachite Green: a superior fluorogen-activating protein probe for live-cell and dynamic SIM imaging. PMC.

- Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. PubMed.

- ResearchGate. (n.d.). (A) Labeling mechanism of thioester probe with the N-terminal cysteine...

- Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probe Labeling Protocol. Thermo Fisher Scientific.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- ACS Publications. (n.d.).

- Wikipedia. (n.d.). Activity-based proteomics. Wikipedia.

- ResearchGate. (n.d.). Activity‐Based Probes for Profiling Protein Activities.

- MDPI. (n.d.). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.

- Journal of Medicinal Chemistry. (n.d.). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry.

- Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp).

- Thermo Fisher Scientific. (n.d.). Protein Labeling Reagents. Thermo Fisher Scientific.

Sources

- 1. Chemical labelling of active serum thioester proteins for quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]

- 9. Protein Labeling Reagents | Thermo Fisher Scientific [thermofisher.com]

The Azetidine Thioester Motif: A Novel Covalent Warhead for Cysteine-Targeted Drug Discovery

A Technical Guide on the Potential Applications of Thioacetic acid S-azetidin-3-YL ester in Medicinal Chemistry

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles is perpetual. The strategic incorporation of unique structural motifs is a cornerstone of this endeavor. Among these, strained ring systems have garnered significant attention for their ability to impart desirable physicochemical properties and to serve as reactive handles for covalent targeting of proteins. This guide delves into the untapped potential of "Thioacetic acid S-azetidin-3-YL ester," a molecule that synergistically combines the advantageous features of the azetidine scaffold with the reactivity of a thioester. We will explore its promise as a versatile building block and a potential covalent warhead for targeting cysteine residues in proteins, a mechanism of action with profound therapeutic implications.

The four-membered azetidine ring, a saturated heterocycle containing a nitrogen atom, has emerged as a valuable scaffold in medicinal chemistry.[1][2] Its inherent ring strain (approximately 25.4 kcal/mol) and non-planar geometry offer a unique three-dimensional exit vector for substituents, which can lead to improved target engagement and selectivity.[3][4] Furthermore, the sp³-rich character of the azetidine ring often contributes to enhanced solubility and metabolic stability, key determinants of a successful drug candidate.[2] Several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, feature the azetidine motif, underscoring its clinical significance.[2]

This guide will provide a comprehensive overview of the synthesis, potential mechanisms of action, and therapeutic applications of Thioacetic acid S-azetidin-3-YL ester. We will also present detailed experimental protocols for its evaluation, aiming to equip researchers and drug development professionals with the foundational knowledge to explore this promising chemical entity.

The Azetidine Scaffold: A Privileged Motif in Drug Design

The utility of the azetidine ring in medicinal chemistry extends beyond its structural contributions. Its unique electronic properties and conformational rigidity can significantly influence the pharmacological profile of a molecule.

Physicochemical and Pharmacokinetic Advantages

-

Enhanced Solubility: The presence of the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to its carbocyclic analog, cyclobutane.

-

Metabolic Stability: The azetidine ring can enhance the metabolic stability of a drug candidate by blocking sites of metabolism or by orienting the molecule in a way that sterically hinders access by metabolic enzymes.[2]

-

Improved Permeability: The compact and relatively rigid nature of the azetidine scaffold can contribute to favorable membrane permeability, a critical factor for oral bioavailability.

-

Conformational Rigidity: The constrained conformation of the azetidine ring reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinity.[1]

Thioacetic acid S-azetidin-3-YL ester: A Potential Covalent Modifier of Cysteine Residues

The true potential of Thioacetic acid S-azetidin-3-YL ester lies in the reactivity of its thioester group, which can act as a "warhead" for the covalent modification of nucleophilic amino acid residues in proteins. Cysteine, with its nucleophilic thiol side chain, is a particularly attractive target for covalent inhibitors.

Mechanism of Covalent Modification

The proposed mechanism of action for Thioacetic acid S-azetidin-3-YL ester involves the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the electrophilic carbonyl carbon of the thioester. This results in the formation of a stable thioether bond between the protein and the azetidine-3-yl moiety, with the release of thioacetic acid as a byproduct.

Recent studies have highlighted the reactivity of certain azetidine-containing compounds towards cysteine residues.[5] Specifically, azetidinyl oxadiazoles were identified as cysteine-reactive electrophiles through a high-throughput screening campaign.[5] This precedent strongly suggests that the azetidine scaffold can be a viable platform for the development of cysteine-targeting covalent inhibitors.

Potential Therapeutic Applications

The ability to selectively target cysteine residues opens up a wide range of therapeutic possibilities, as these residues are often found in the active sites of enzymes or in allosteric pockets that are critical for protein function.

Enzyme Inhibition

-

Cysteine Proteases: This class of enzymes, which includes caspases, cathepsins, and certain viral proteases, plays a crucial role in various physiological and pathological processes, including apoptosis, inflammation, and viral replication. A covalent inhibitor based on the azetidine thioester motif could irreversibly inactivate these enzymes.

-

Kinases: While serine/threonine and tyrosine kinases are the most common targets for kinase inhibitors, some kinases possess cysteine residues in or near the ATP-binding pocket that can be targeted for covalent inhibition.

-

Phosphatases: Similar to kinases, certain phosphatases have targetable cysteine residues in their active sites.

Modulation of Protein-Protein Interactions

Covalent modification of a cysteine residue at the interface of a protein-protein interaction can disrupt the complex and modulate downstream signaling pathways. This approach is particularly relevant for targeting challenging "undruggable" proteins.

Synthetic Strategies

Alternatively, an iron-catalyzed thiol alkylation of an N-protected azetidin-3-ol with thioacetic acid could provide a direct route to the desired product.[6]

Experimental Protocols for Evaluation

The following section outlines key in vitro assays to characterize the reactivity and biological activity of Thioacetic acid S-azetidin-3-YL ester.

Protocol 1: Cysteine Reactivity Assay

This assay aims to quantify the reactivity of the compound with a model thiol, such as glutathione (GSH).

Materials:

-

Thioacetic acid S-azetidin-3-YL ester

-

Glutathione (GSH)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare a stock solution of Thioacetic acid S-azetidin-3-YL ester in DMSO.

-

Prepare a stock solution of GSH in PBS.

-

In a 96-well plate, mix the compound with GSH at various concentrations.

-

Incubate the plate at room temperature for different time points.

-

Add DTNB solution to each well.

-

Measure the absorbance at 412 nm using a plate reader. The decrease in absorbance is proportional to the consumption of free thiols.

Protocol 2: Enzyme Inhibition Assay (Example: Cysteine Protease)

This assay will determine the inhibitory potency of the compound against a specific cysteine protease.

Materials:

-

Recombinant cysteine protease (e.g., Cathepsin B)

-

Fluorogenic substrate for the enzyme

-

Assay buffer (specific to the enzyme)

-

Thioacetic acid S-azetidin-3-YL ester

Procedure:

-

Pre-incubate the enzyme with varying concentrations of the compound in the assay buffer.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the initial reaction rates and determine the IC₅₀ value of the compound.

Data Presentation

| Parameter | Thioacetic acid S-azetidin-3-YL ester | Control Compound (Non-reactive analog) |

| Cysteine Reactivity (k obs) | To be determined | Not applicable |

| Enzyme IC₅₀ (e.g., Cathepsin B) | To be determined | > 100 µM |

| Cellular Potency (e.g., EC₅₀) | To be determined | > 100 µM |

Visualizations

Proposed Mechanism of Covalent Modification

Caption: Proposed mechanism of covalent modification of a cysteine residue by Thioacetic acid S-azetidin-3-YL ester.

Drug Discovery Workflow for Azetidine-Based Inhibitors

Caption: General workflow for the discovery and development of azetidine-based inhibitors.

Conclusion

Thioacetic acid S-azetidin-3-YL ester represents a novel and intriguing chemical entity with significant potential in medicinal chemistry. The strategic combination of the structurally favored azetidine scaffold with a cysteine-reactive thioester warhead offers a promising avenue for the development of potent and selective covalent inhibitors. The insights and protocols provided in this guide are intended to serve as a foundational resource for researchers to explore the therapeutic applications of this and related molecules. Further investigation into its synthesis, reactivity profiling, and biological evaluation is warranted to fully elucidate its potential as a next-generation therapeutic agent.

References

- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals - Benchchem.

- Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed.

- Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC - PubMed Central.

- Azetidines - Enamine.

- Azetidines in medicinal chemistry: emerging applications and approved drugs.

- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.

- Thioacetic acid S-azetidin-3-yl ester - BLD Pharm.

- Thioacetic acid - Wikipedia.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.

- SYNTHESIS OF (AMINOIMINOMETHYL)THIOACETIC ACID AND SOME OF ITS ESTERS.

- Thioacetic acid | C2H4OS | CID 10484 - PubChem.

- Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchGate.

- Thioacetic acid 96 507-09-5 - Sigma-Aldrich.

- Thioacetic acid S-azetidin-3-yl ester 97% | CAS: 886615-18-5 | AChemBlock.

- A way to thioacetate esters compatible with non-oxidative prebiotic conditions - PMC.

- Thioester and thioacid synthesis by acylation of thiols (thiolation) - Organic Chemistry Portal.

- The Reaction of Thio Acids with Azides: A New Mechanism and New Synthetic Applications.

- The reaction of thio acids with azides: a new mechanism and new synthetic applications.

Sources

- 1. Azetidines - Enamine [enamine.net]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]

Thioacetic acid S-azetidin-3-YL ester: A Novel Building Block for Tunable Cysteine Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise chemical modification of proteins is a cornerstone of modern drug development, diagnostics, and fundamental biological research. Cysteine, with the unique nucleophilicity of its thiol side chain, remains a premier target for site-specific bioconjugation. While numerous reagents have been developed for cysteine modification, the field is continually evolving towards tools that offer greater control over reaction kinetics, improved stability, and enhanced physicochemical properties of the final conjugate. This guide introduces Thioacetic acid S-azetidin-3-YL ester, a specialized thioester reagent, as a sophisticated building block for the targeted acylation of cysteine residues. We will dissect its mechanism of action, explore the unique advantages conferred by the azetidine moiety, provide detailed experimental protocols for its use, and contextualize its application against current industry standards.

Introduction: The Need for Advanced Cysteine Modification

Bioconjugation—the covalent linking of two molecules, at least one of which is a biomolecule—has enabled transformative technologies, most notably Antibody-Drug Conjugates (ADCs). The success of any bioconjugation strategy hinges on the precision and stability of the chemical linkage. Cysteine is an ideal target due to the relatively low abundance and high nucleophilicity of its free thiol group (R-SH) at physiological pH, allowing for highly selective reactions.[1]

Thioesters have long been recognized as effective reagents for acylating biological nucleophiles. The reaction of a protein cysteine with a thioester reagent results in the formation of a new thioester bond on the protein side chain, effectively transferring the acyl group. Thioacetic acid S-azetidin-3-YL ester (AATE) is a reagent designed around this principle, but with a key innovation: an azetidine-containing leaving group. Azetidines are strained four-membered nitrogen-containing heterocycles that are gaining significant traction in medicinal chemistry for their ability to confer improved metabolic stability, solubility, and pharmacokinetic profiles to parent molecules.[2][3][4] By incorporating this moiety into the leaving group of a thioester reagent, AATE presents a novel tool for potentially modulating reaction efficiency and handling properties.

This guide will provide the scientific framework and practical knowledge necessary to leverage AATE as a next-generation building block for cysteine-targeted bioconjugation.

Mechanism of Action: Cysteine-Thioester Exchange

The core reaction mechanism is a nucleophilic acyl substitution. The cysteine thiol, existing in equilibrium with its more nucleophilic thiolate anion (R-S⁻) form, attacks the electrophilic carbonyl carbon of the AATE thioester.[1] This forms a transient tetrahedral intermediate, which then collapses, cleaving the bond between the carbonyl carbon and the sulfur of the leaving group.

The result is twofold:

-

The target cysteine residue is acylated, forming a new thioester linkage on the protein.

-

The 3-mercaptoazetidine is released as a leaving group.

The reaction is selective for cysteines over other nucleophilic residues like lysine under controlled pH conditions (typically pH 6.5-7.5), as the thiol group has a lower pKa and is therefore a more potent nucleophile in this range.[1]

Caption: Mechanism of cysteine acylation by AATE.

The Azetidine Advantage: A Design-Forward Perspective

The choice of a leaving group is not trivial; it can significantly influence the reagent's utility. While direct studies on AATE are emerging, we can infer its advantages based on the established principles of azetidine chemistry.[2][3]

-

Enhanced Solubility: The polar nitrogen atom within the azetidine ring can improve the aqueous solubility of the AATE reagent compared to analogous reagents with purely aliphatic or aromatic leaving groups. This simplifies reaction setup, allowing for higher effective concentrations without reliance on organic co-solvents that may denature the target protein.

-

Modulated Reactivity: The electronic properties of the azetidine ring can fine-tune the electrophilicity of the thioester carbonyl. This allows for a reaction that is rapid and efficient without being overly reactive, which could lead to off-target modifications.

-

Favorable Byproduct Profile: The leaving group, 3-mercaptoazetidine, is a small, polar molecule. This facilitates its removal during downstream purification steps like size-exclusion chromatography (SEC) or dialysis.

Comparative Analysis with Standard Reagents

AATE and other thioesters offer a distinct reactivity profile compared to the most common maleimide- and iodoacetamide-based reagents. The primary difference lies in the nature of the bond formed.

| Feature | Thioacetic acid S-azetidin-3-YL ester (AATE) | Maleimide Reagents | Iodoacetamide Reagents |

| Target Residue | Cysteine | Cysteine | Cysteine |

| Reaction | Nucleophilic Acyl Substitution | Michael Addition | Nucleophilic Substitution (SN2) |

| Bond Formed | Thioester (on protein) | Thioether | Thioether |

| Bond Stability | Reversible. Susceptible to cleavage by other thiols (e.g., glutathione), enabling dynamic or reversible conjugation strategies.[5] | Largely Stable. Can undergo retro-Michael reaction, especially if adjacent to a basic residue, leading to potential payload loss. | Highly Stable. Forms a very robust thioether bond, considered permanent for most biological applications. |

| Selectivity | High for thiols at pH 6.5-7.5. | High for thiols, but can react with lysines at higher pH (>8.5). | High for thiols, but can react with histidine, methionine, and lysine at higher pH. |

| Key Advantage | Reversibility of the linkage; tunable reactivity via leaving group. | Rapid reaction kinetics; widely established protocols. | Forms extremely stable, irreversible bonds. |

Experimental Protocol: Protein Acylation with AATE

This section provides a robust, self-validating protocol for the cysteine-specific acylation of a target protein using AATE.

Materials and Reagents

-

Target protein with at least one accessible free cysteine residue.

-

Thioacetic acid S-azetidin-3-YL ester (AATE).

-

Conjugation Buffer: 50 mM Phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.0. Degas thoroughly before use to minimize cysteine oxidation.

-

Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for pre-reducing disulfide bonds.

-

Quenching Reagent: L-Cysteine or N-acetylcysteine.

-

Purification: Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column) or dialysis cassette (e.g., 10 kDa MWCO).

-

Analytical Equipment: UV-Vis Spectrophotometer, Mass Spectrometer (LC-MS or MALDI-TOF).

-

Ellman's Reagent (DTNB) for quantifying free thiols.

Step-by-Step Methodology

-

Protein Preparation:

-

Dissolve the target protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

-

Expert Insight: If the protein contains disulfide-bonded cysteines that need to be targeted, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. TCEP is preferred over DTT as it does not contain a free thiol that could compete with the protein for the AATE reagent. Remove excess TCEP via a desalting column before proceeding.

-

-

Quantification of Free Thiols (Pre-Reaction):

-

Use Ellman's Reagent (DTNB) according to the manufacturer's protocol to determine the initial concentration of free thiols on the protein. This provides a crucial baseline for calculating conjugation efficiency.

-

-

AATE Reagent Preparation:

-

Immediately before use, dissolve AATE in a compatible, anhydrous organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 10-20 mM).

-

Causality Note: Preparing the stock solution fresh is critical as thioesters can be susceptible to hydrolysis over time, especially in the presence of trace amounts of water.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the AATE stock solution to the protein solution. The optimal ratio should be determined empirically for each specific protein.

-

Incubate the reaction for 1-2 hours at room temperature or 4°C. Monitor the reaction progress if possible.

-

Trustworthiness Check: The use of degassed, EDTA-containing buffers is a self-validating step to prevent metal-catalyzed oxidation of cysteine thiols, ensuring they remain available for conjugation.

-

-

Reaction Quenching:

-

Add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to consume any unreacted AATE. Incubate for 15 minutes.

-

-

Purification of the Conjugate:

-

Remove the excess AATE reagent and the 3-mercaptoazetidine leaving group by passing the reaction mixture through a pre-equilibrated SEC desalting column.

-

Alternatively, perform dialysis against the Conjugation Buffer (3 x 1L buffer changes over 24 hours).

-

-

Characterization and Validation:

-

Conjugation Efficiency: Repeat the Ellman's assay on the purified conjugate. The decrease in free thiols relative to the baseline measurement indicates the extent of conjugation.

-

Mass Spectrometry: Analyze the purified conjugate by LC-MS or MALDI-TOF. A successful acylation will result in a mass increase of +42.04 Da (for the acetyl group, CH₃CO) per modified cysteine. This provides definitive confirmation of covalent modification.

-

Experimental Workflow Diagram

Sources

- 1. Post-Translational Modifications to Cysteine Residues in Plant Proteins and Their Impact on the Regulation of Metabolism and Signal Transduction [mdpi.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]

- 5. Frontiers | Cysteine residues in signal transduction and its relevance in pancreatic beta cells [frontiersin.org]

The Aqueous Stability of Thioacetic acid S-azetidin-3-YL ester: A Guide for Drug Development Professionals

An In-depth Technical Guide

Introduction

In modern medicinal chemistry, nitrogen-containing heterocyclic scaffolds are indispensable building blocks for novel therapeutics. Among these, the azetidine ring, a four-membered heterocycle, has garnered significant attention for its ability to impart favorable physicochemical and pharmacokinetic properties, including enhanced metabolic stability, solubility, and receptor selectivity.[1][2] The unique structural rigidity and sp³-rich character of the azetidine motif make it a "privileged scaffold" in drug discovery.[2]

This guide focuses on the chemical stability of a specific, bifunctional molecule: Thioacetic acid S-azetidin-3-YL ester (also known as S-Azetidin-3-yl ethanethioate). This compound incorporates both the strained azetidine ring and a reactive thioester functional group. Understanding the stability of this molecule in aqueous environments is paramount for researchers in drug development, as it directly impacts formulation strategies, storage conditions, analytical method development, and the prediction of its behavior in vivo.

This document provides a deep dive into the fundamental chemistry governing the stability of this compound, outlines the key factors that influence its degradation in aqueous buffers, and presents detailed experimental protocols for its comprehensive stability assessment.

Section 1: Fundamental Chemical Stability Profile

The stability of Thioacetic acid S-azetidin-3-YL ester is primarily dictated by the intrinsic reactivity of its two core functional groups: the thioester linkage and the azetidine ring.

The Thioester Moiety: A Tunable Acyl Donor

Thioesters are considered "energy-rich" compounds, playing a vital role in numerous biological acyl transfer reactions.[3][4] Chemically, they are more susceptible to nucleophilic attack than their oxygen ester counterparts due to the larger size of the sulfur atom and less efficient resonance stabilization of the carbonyl group.[3] However, they exhibit sufficient stability in aqueous media under physiological conditions, making them ideal for biological and synthetic applications.[3][5]

The primary degradation pathway for thioesters in aqueous buffers is hydrolysis, which breaks the C-S bond to yield a carboxylic acid (acetic acid) and a thiol (3-mercaptoazetidine). The rate of this hydrolysis is highly dependent on pH and follows three distinct mechanisms[6][7][8]:

-

Acid-Mediated Hydrolysis: At low pH, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. This mechanism is generally slower than base-mediated hydrolysis.[8]

-

pH-Independent Hydrolysis: In the neutral pH range, direct attack of water on the carbonyl carbon is the predominant pathway. For many simple thioesters, this is the slowest hydrolysis route, with half-lives that can extend to many days or even months at room temperature.[6][7][8] For example, the half-life for the hydrolysis of S-methyl thioacetate at pH 7 and 23°C is 155 days.[7][8]

-

Base-Mediated Hydrolysis: At high pH, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon. This is typically the most rapid degradation pathway for thioesters.[6][8]

The Azetidine Ring: A Strained but Stable Scaffold

The four-membered azetidine ring possesses significant ring strain, which dictates its reactivity.[9][10] While more stable than the highly reactive three-membered aziridine ring, it can undergo ring-opening reactions under specific conditions.[10]

For N-substituted azetidines, stability is highly sensitive to pH. The key determinant is the basicity (pKa) of the azetidine nitrogen.[11] In acidic conditions, protonation of the nitrogen makes the ring susceptible to nucleophilic attack, leading to ring-opening. Studies on closely related N-aryl azetidines have confirmed that decomposition is much more rapid at low pH (e.g., pH 1.8) compared to neutral pH, where the ring is often stable.[11] The primary degradation product would be an aminopropanol derivative.

Synergistic Degradation Pathways

For Thioacetic acid S-azetidin-3-YL ester, the two functional groups may influence each other's stability. At low pH, the protonated azetidine nitrogen could potentially exert an electron-withdrawing inductive effect, which might subtly alter the reactivity of the thioester. However, the two primary degradation pathways—thioester hydrolysis and acid-catalyzed azetidine ring-opening—are expected to be the dominant routes of decomposition.

Section 2: Key Factors Influencing Stability in Aqueous Buffers

A systematic evaluation of stability requires assessing the impact of several environmental factors.

-

pH: As detailed above, pH is the most critical factor. The compound is expected to be most stable at a near-neutral pH and degrade significantly faster under strongly basic or acidic conditions.

-

Temperature: Degradation rates are expected to increase with temperature, following the principles of chemical kinetics.[12] Therefore, stability studies are often performed at elevated temperatures to accelerate degradation and predict long-term stability.

-

Buffer Composition: The choice of buffer is not trivial. Buffer species themselves can sometimes participate in the degradation process (e.g., acting as nucleophiles).[13] For baseline stability studies, it is crucial to use common, non-nucleophilic buffers such as phosphate, acetate, or citrate.

-

Oxidative Stress: The sulfur atom in the thioester and the resulting thiol are susceptible to oxidation. Introducing an oxidizing agent (e.g., hydrogen peroxide) is a standard component of forced degradation studies to assess this potential degradation pathway.[14][15]

-

Photostability: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. Photostability testing is a required part of regulatory stability studies.[15]

| Condition | Expected Primary Degradation Pathway | Expected Stability |

| Strongly Acidic (pH < 3) | Azetidine Ring-Opening & Acid-Mediated Thioester Hydrolysis | Low |

| Mildly Acidic (pH 4-6) | Slow Thioester Hydrolysis | Moderate to High |

| Neutral (pH ~7) | pH-Independent Thioester Hydrolysis | High |

| Basic (pH > 8) | Base-Mediated Thioester Hydrolysis | Low to Very Low |

Table 1: Predicted Stability Profile of Thioacetic acid S-azetidin-3-YL ester as a Function of pH.

Section 3: Experimental Design for Stability Assessment

A forced degradation study is the definitive approach to understanding a molecule's stability profile.[16][17] The goal is to intentionally degrade the sample to identify likely degradation products and establish a "stability-indicating" analytical method capable of separating the parent compound from all its degradants.[17]

Figure 1: General workflow for a forced degradation study.

Protocol 1: Sample Preparation and Stress Conditions

This protocol describes the setup for a comprehensive forced degradation study.

A. Materials

-

Thioacetic acid S-azetidin-3-YL ester

-

Acetonitrile or Methanol (HPLC grade)

-

Water (Type I, 18.2 MΩ·cm)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Phosphate, Acetate, and Borate buffer components

-

Calibrated pH meter

-

Temperature-controlled incubator, Photostability chamber

B. Procedure

-

Prepare Stock Solution: Accurately weigh and dissolve Thioacetic acid S-azetidin-3-YL ester in a minimal amount of acetonitrile or methanol to create a concentrated stock solution (e.g., 10 mg/mL).

-

Acidic Degradation: Dilute the stock solution with 0.1 M HCl to a final concentration of ~1 mg/mL. Incubate a sample at room temperature and another at an elevated temperature (e.g., 60 °C).

-

Basic Degradation: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~1 mg/mL. Incubate at room temperature. Causality Note: Basic hydrolysis is often rapid, so elevated temperatures may not be necessary and could lead to complete degradation before the first time point.

-

Oxidative Degradation: Dilute the stock solution into a solution of 3% H₂O₂ to a final concentration of ~1 mg/mL. Incubate at room temperature.

-

Thermal Degradation: Dilute the stock solution into a neutral buffer (e.g., pH 7.4 phosphate buffer) to a final concentration of ~1 mg/mL. Incubate at an elevated temperature (e.g., 70 °C).

-

Photolytic Degradation: Prepare two samples as in step 5. Expose one to light conditions as specified in ICH guideline Q1B, while keeping the other (the dark control) protected from light.

-

Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

Quenching: Immediately quench the reaction to prevent further degradation. For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively. Dilute all samples with mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC-UV Method

The analytical method must be able to resolve the parent peak from all process impurities and degradation products.

A. Instrumentation & Columns

-

HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

B. Method Parameters (Example)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

Gradient: 5% B to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: PDA, 200-400 nm (monitor at λmax of the parent compound)

-

Injection Volume: 10 µL

C. Method Validation (Trustworthiness)

-

Specificity: Analyze stressed samples to demonstrate that all degradation product peaks are resolved from the main peak (resolution > 1.5).

-

Peak Purity: Use the PDA detector to assess peak purity for the parent compound in the presence of its degradants, ensuring no co-elution.

-

The method should also be validated for linearity, accuracy, precision, and sensitivity as per standard guidelines.

Section 4: Data Interpretation and Potential Degradation Pathways

Analysis of the HPLC data allows for the quantification of the parent compound over time under each stress condition. The results are typically presented as the percentage of the initial amount remaining. LC-MS analysis of the stressed samples is used to obtain the mass-to-charge ratio (m/z) of the degradation products, which provides critical evidence for structural elucidation.

Figure 2: Postulated primary degradation pathways.

Based on fundamental chemical principles, the two most likely degradation pathways are:

-

Thioester Hydrolysis: This will occur across the pH range, liberating 3-mercaptoazetidine and acetic acid. This is expected to be the dominant pathway at neutral and basic pH.

-

Azetidine Ring-Opening: This is most likely to occur under strong acidic conditions, where the azetidine nitrogen is protonated, leading to nucleophilic attack by water and subsequent ring cleavage.

Conclusion

Thioacetic acid S-azetidin-3-YL ester is a molecule with two distinct reactive centers. Its stability in aqueous solution is a strong function of pH and temperature. It is predicted to be most stable in the neutral to slightly acidic pH range, where the slow, pH-independent hydrolysis of the thioester is the main degradation route. Stability decreases significantly in both strongly acidic conditions, which promote azetidine ring-opening, and basic conditions, which rapidly catalyze thioester hydrolysis.

A well-designed forced degradation study is essential for any drug development program involving this or structurally related molecules. The protocols and principles outlined in this guide provide a robust framework for researchers to thoroughly characterize the stability profile, ensuring the development of a safe, effective, and stable final drug product.

References

-

Singh, U., Kumar, P., Kumar, A., Singh, R. K., & Kumar, V. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

-

Oreate AI Blog. (2023). Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI. [Link]

-

McLaughlin, M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

-

Ang, X., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

-